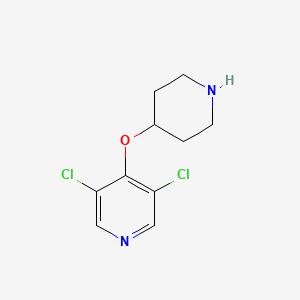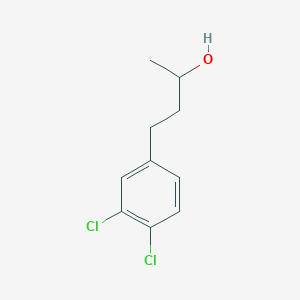
3,5-Dichloro-4-(piperidin-4-yloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-(piperidin-4-yloxy)pyridine: is a chemical compound with the molecular formula C10H12Cl2N2O and a molecular weight of 247.12 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring and a piperidin-4-yloxy group at the 4 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(piperidin-4-yloxy)pyridine typically involves the reaction of 3,5-dichloropyridine with piperidine in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyridine ring.
Oxidation and Reduction Reactions: The piperidine moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the piperidine moiety.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dichloro-4-(piperidin-4-yloxy)pyridine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
3,5-Dichloropyridine: A precursor in the synthesis of 3,5-Dichloro-4-(piperidin-4-yloxy)pyridine.
4-(Piperidin-4-yloxy)pyridine: A similar compound with a different substitution pattern on the pyridine ring.
3,5-Dichloro-4-(piperidin-3-yloxy)pyridine: A structural isomer with the piperidine group attached at a different position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H12Cl2N2O |
|---|---|
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
3,5-dichloro-4-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C10H12Cl2N2O/c11-8-5-14-6-9(12)10(8)15-7-1-3-13-4-2-7/h5-7,13H,1-4H2 |
Clave InChI |
AAICWIDOMNLVMH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC2=C(C=NC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)







![4-[2-(Oxiran-2-yl)ethyl]morpholine](/img/structure/B13595582.png)


